REACTION_CXSMILES
|
[CH3:1][OH:2].N1C=CC=CC=1.[Cl:9][C:10]1[N:18]=[C:17]([Cl:19])[CH:16]=[C:15]([C:20]([F:23])([F:22])[F:21])[C:11]=1[C:12](Cl)=[O:13]>ClCCl>[Cl:9][C:10]1[N:18]=[C:17]([Cl:19])[CH:16]=[C:15]([C:20]([F:23])([F:22])[F:21])[C:11]=1[C:12]([O:2][CH3:1])=[O:13]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)Cl)C(=CC(=N1)Cl)C(F)(F)F
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Name
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|
Quantity
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40 mL
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Type
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solvent
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Smiles
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ClCCl
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Type
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CUSTOM
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Details
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The mixture was stirred with ice-
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooling for one hour
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Duration
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1 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated on a rotary evaporator
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Type
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WASH
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Details
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washed with saturated aqueous sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried with magnesium sulfate
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Type
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CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
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Type
|
CUSTOM
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Details
|
The residue was purified by column chromatography (silica gel: isohexane/ethyl acetate=95/5)
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
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ClC1=C(C(=O)OC)C(=CC(=N1)Cl)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |